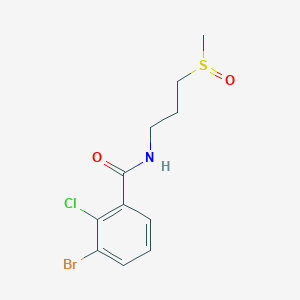
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide, also known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to effectively transport drugs across the blood-brain barrier, making it a promising drug delivery system for the treatment of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new anticancer therapies. Additionally, this compound's ability to transport drugs across the blood-brain barrier makes it a promising tool for studying neurological disorders and developing new drug delivery systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide. One area of interest is the development of new anticancer therapies based on this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems. Finally, research is needed to explore the potential use of this compound in materials science and other fields.
Méthodes De Synthèse
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4,5-trifluoroaniline with ethyl cyanoacetate to form 2-(2,4,5-trifluoroanilino)acetic acid. The resulting acid is then converted to its methyl ester through reaction with thionyl chloride and methanol. Finally, the methyl ester is reacted with methylamine and acetic anhydride to produce this compound.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a drug delivery system, as it has been shown to effectively transport drugs across the blood-brain barrier. In materials science, this compound has been explored for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-(2,4,5-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-18(4-2-3-16)12(19)7-17-11-6-9(14)8(13)5-10(11)15/h5-6,17H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBDDQZZWUQWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)CNC1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)
![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)